molecular formula C19H21N3O B2460268 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea CAS No. 915188-07-7

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea

Cat. No.: B2460268
CAS No.: 915188-07-7
M. Wt: 307.397
InChI Key: LYTPYTZUEWGGSL-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dimethylphenyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Phenylurea Moiety: The phenylurea moiety is formed by reacting aniline derivatives with isocyanates or carbamoyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylthiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylcarbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-8-6-11-17(15(14)2)22(18-12-7-13-20-18)19(23)21-16-9-4-3-5-10-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTPYTZUEWGGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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